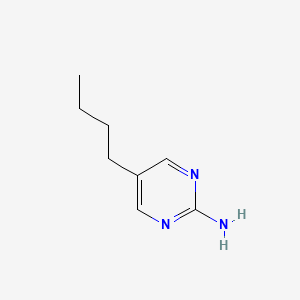

5-Butylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGFTXKDCHKJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313149 | |

| Record name | 5-Butyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-73-0 | |

| Record name | 5-Butyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39268-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Butylpyrimidin-2-amine: Synthesis, Properties, and Applications

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence in nature, most notably as a key component of nucleobases, underscores its significance. The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This guide provides a comprehensive technical overview of 5-Butylpyrimidin-2-amine, a derivative with potential applications in drug discovery and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to provide a detailed profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

5-Butylpyrimidin-2-amine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a butyl group at the 5-position and an amine group at the 2-position.

Table 1: Physicochemical Properties of 5-Butylpyrimidin-2-amine

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₃N₃ | PubChem[3] |

| Molecular Weight | 151.21 g/mol | PubChem[3] |

| Monoisotopic Mass | 151.11095 Da | PubChem[3] |

| Predicted XlogP | 1.7 | PubChem[3] |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents like methanol and ethanol, with moderate solubility in water.[4] | Inferred from aminopyrimidine analogs[4] |

Synthesis Methodology

The most established and versatile method for the synthesis of 5-substituted-2-aminopyrimidines is the condensation reaction between a suitable 1,3-dicarbonyl compound (or its synthetic equivalent) and a guanidine salt.[5] This approach, often referred to as the Remfry-Hull synthesis, provides a direct route to the pyrimidine core.

General Reaction Scheme

The synthesis of 5-Butylpyrimidin-2-amine can be achieved by the cyclocondensation of a butyl-substituted β-ketoester, such as ethyl 2-butylacetoacetate, with guanidine hydrochloride in the presence of a base.[6]

Caption: General synthesis workflow for 5-Butylpyrimidin-2-amine.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for analogous compounds and may require optimization.[2][6]

Materials:

-

Ethyl 2-butylacetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Standard reflux and extraction glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Causality: Sodium ethoxide acts as a strong base required to deprotonate the guanidine hydrochloride and facilitate the condensation reaction. Fresh preparation ensures its reactivity.

-

-

Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir until dissolved. Then, add ethyl 2-butylacetoacetate (1.0 eq) dropwise at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrimidine ring.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Neutralize the residue with dilute hydrochloric acid and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis (Predicted)

Caption: Predicted spectroscopic features of 5-Butylpyrimidin-2-amine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the butyl chain and the pyrimidine ring. The two protons on the pyrimidine ring at positions 4 and 6 would appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent. The butyl group will show a triplet for the terminal methyl group, a triplet for the alpha-methylene group adjacent to the ring, and a complex multiplet for the other two methylene groups.[8]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring would resonate at lower field (typically >150 ppm for C2, C4, and C6, and around 110-120 ppm for C5). The carbons of the butyl chain will appear in the aliphatic region of the spectrum (<40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[7] Strong absorptions between 2850-2960 cm⁻¹ will be due to the C-H stretching of the butyl group. The fingerprint region will contain characteristic C=N and C=C stretching vibrations of the pyrimidine ring between 1550-1650 cm⁻¹, along with the N-H bending vibration.[7]

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula C₈H₁₃N₃. The predicted m/z for the protonated molecule [M+H]⁺ is 152.11823.[3] Fragmentation patterns would likely involve the loss of fragments from the butyl chain.

Applications in Research and Drug Development

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with various biological targets.[1] Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors feature the 2-aminopyrimidine scaffold, which often acts as a hinge-binding motif. The development of potent inhibitors for targets like Polo-like kinase 4 (PLK4) highlights the importance of this chemical class in cancer research.[1]

-

Antimicrobial Agents: The pyrimidine ring is a component of various antibacterial and antifungal compounds. The structural versatility of 2-aminopyrimidines allows for the development of new agents to combat infectious diseases.[2]

-

Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives have shown activity as partial agonists for serotonin receptors, such as 5-HT1A, suggesting potential applications in treating neurological and psychiatric disorders.

The introduction of a 5-butyl group modifies the lipophilicity of the 2-aminopyrimidine core, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes 5-Butylpyrimidin-2-amine an interesting building block for creating libraries of novel compounds for screening against various biological targets.

Safety and Handling

Specific toxicity data for 5-Butylpyrimidin-2-amine is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

5-Butylpyrimidin-2-amine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through well-established condensation methodologies. While detailed experimental characterization is not yet widely published, its chemical properties can be reliably predicted based on the extensive knowledge of related aminopyrimidine structures. The presence of the 2-amino group provides a critical interaction point for biological targets, while the 5-butyl substituent offers a means to modulate lipophilicity and pharmacokinetic profiles. Further investigation into the biological activities of derivatives of 5-Butylpyrimidin-2-amine is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Retrieved January 19, 2026, from [Link]

-

Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). ArTS - UniTS. Retrieved January 19, 2026, from [Link]

-

The chemical structure of substituted 5-aminopyrimidines (A) and their... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 19, 2026, from [Link]

-

A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. (n.d.). Retrieved January 19, 2026, from [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.

-

3.4. General Synthesis Procedure for Substituted 2-Aminopyrimidines Id–f. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]

-

5-((tert-Butylamino)methyl)pyrimidin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-butylpyrimidin-2-amine (C8H13N3). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. (2025, February 2). Retrieved January 19, 2026, from [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Retrieved January 19, 2026, from [Link]

-

N-benzylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-Aminopyrimidine. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]

-

BUTYL-(2-PYRIDINYL)-AMINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

N-Butyl-2-pyridinamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

infrared spectrum of propan-2-amine (2-aminopropane). (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Cas 1235305-63-1,N-(tert-butyl). (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

-

13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. (2019, October 22). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

-

5-(5-Tert-butyl-2-pyridinyl)pyridin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

5-tert-butyl-N-cyclopropylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

5-tert-butyl-N-(2-methylpropyl)pyrimidin-2-amine. (2023, November 9). PubChem. Retrieved January 19, 2026, from [Link]

-

2-Aminopyrimidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

2-Amino-5-methylpyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-butylpyrimidin-2-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Topic: Structure Elucidation of 5-Butylpyrimidin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activities.[1][2] The precise characterization of novel pyrimidine derivatives is a critical prerequisite for meaningful pharmacological evaluation and intellectual property protection. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Butylpyrimidin-2-amine, a representative N-heterocyclic compound. We will dissect the logic behind a multi-technique analytical strategy, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity for researchers in the field.

Introduction: The Imperative for Unambiguous Structure Verification

5-Butylpyrimidin-2-amine (Figure 1) belongs to the 5-substituted 2-aminopyrimidine class, a chemical family with demonstrated relevance in drug discovery, particularly in the development of kinase inhibitors.[3] The introduction of a butyl group at the C-5 position significantly influences the molecule's lipophilicity and potential interactions with biological targets. Therefore, unambiguous confirmation of its constitution—verifying not only the core structure but also the precise point of attachment of the butyl substituent—is paramount. An erroneous structural assignment can invalidate extensive downstream research, including biological screening and structure-activity relationship (SAR) studies.

This guide employs a synergistic analytical workflow designed to provide orthogonal data points that, in concert, build an irrefutable structural proof.

Molecular Formula: C₈H₁₃N₃[4] Molecular Weight: 151.21 g/mol

The Analytical Strategy: A Multi-Technique, Logic-Driven Workflow

The structural elucidation of a novel chemical entity is akin to solving a complex puzzle. No single technique provides all the answers; rather, each provides a unique piece of information. Our strategy relies on the convergence of data from multiple orthogonal techniques.

-

Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. Its fragmentation pattern offers initial clues about the structural components.[5]

-

FT-IR Spectroscopy: Identifies the key functional groups present in the molecule, such as amines and alkyl chains, based on their characteristic vibrational frequencies.[6][7]

-

NMR Spectroscopy: Serves as the cornerstone of structure elucidation in solution, providing a detailed map of the carbon-hydrogen framework and atom-to-atom connectivity.[8][9]

The logical flow of this process is depicted in the workflow diagram below.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique to confirm that the synthesized compound has the correct molecular weight corresponding to its expected elemental formula. We employ Electron Ionization (EI) due to its ability to generate reproducible fragmentation patterns that provide valuable structural clues.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a volatile solvent like methanol.[9]

-

Instrumentation: Utilize a standard GC-MS or direct-infusion MS system.

-

Ionization Method: Electron Ionization (EI).[5]

-

Electron Energy: 70 eV. This standard energy level provides sufficient energy to ionize the molecule and induce characteristic, reproducible fragmentation.[5]

-

Ion Source Temperature: ~200 °C.[5]

-

Analysis: Scan for a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Data Presentation & Interpretation

The primary goal is to identify the molecular ion peak (M⁺•). For 5-Butylpyrimidin-2-amine (C₈H₁₃N₃), the expected monoisotopic mass is 151.11 Da.[4] The fragmentation pattern is dictated by the stability of the pyrimidine ring and the nature of the alkyl substituent. The butyl chain is prone to fragmentation via loss of alkyl radicals.

Table 1: Predicted Mass Spectrometry Data for 5-Butylpyrimidin-2-amine

| m/z (Predicted) | Ion/Fragment | Interpretation |

|---|---|---|

| 151 | [M]⁺• | Molecular ion, confirming the elemental formula C₈H₁₃N₃. |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |

| 122 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 108 | [M - C₃H₇]⁺ | Loss of a propyl radical, a common fragmentation pathway.[10] |

| 95 | [M - C₄H₈]⁺ | McLafferty rearrangement or loss of butene. |

| 81 | [C₄H₃N₂]⁺ | Fragment corresponding to the pyrimidine ring after butyl loss. |

The presence of the molecular ion at m/z 151 provides strong evidence for the compound's elemental composition. The subsequent fragmentation pattern, particularly the loss of a propyl radical (m/z 108), is highly characteristic of a butyl-substituted aromatic system and adds a layer of structural validation.

FT-IR Spectroscopy: Identifying Key Functional Groups

Trustworthiness: FT-IR spectroscopy provides a rapid and reliable "fingerprint" of the functional groups present. This data is self-validating; the absence of an expected peak (e.g., N-H stretch) or the presence of an unexpected one (e.g., a carbonyl C=O stretch) would immediately invalidate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to the vibrational modes of specific bonds within the molecule. For 5-Butylpyrimidin-2-amine, we anticipate several key signals.[6][7][11]

Table 2: Characteristic FT-IR Absorption Bands for 5-Butylpyrimidin-2-amine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H (pyrimidine ring) |

| 2960 - 2850 | C-H Stretch (sp³) | Alkyl C-H (butyl chain) |

| ~1640 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1620 - 1550 | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1470 - 1430 | C-H Bend | Alkyl CH₂ |

| 1380 - 1365 | C-H Bend | Alkyl CH₃ |

The observation of strong, often double, peaks in the 3450-3300 cm⁻¹ region confirms the primary amine, while the series of peaks below 3000 cm⁻¹ validates the presence of the saturated butyl chain.

NMR Spectroscopy: The Definitive Structural Blueprint

Authoritative Grounding: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[12] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure, establishing all proton and carbon environments and their precise connectivity.[13][14][15]

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Perform standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC experiments using standard pulse programs.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their multiplicity (providing information about neighboring protons).[16]

Table 3: Predicted ¹H NMR Data for 5-Butylpyrimidin-2-amine (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4, H-6 | ~8.25 | s | 2H |

| -NH₂ | ~4.90 | br s | 2H |

| H-1' | ~2.45 | t | 2H |

| H-2' | ~1.55 | sext | 2H |

| H-3' | ~1.35 | sext | 2H |

| H-4' | ~0.90 | t | 3H |

-

Key Insights: The two equivalent protons on the pyrimidine ring (H-4 and H-6) appear as a sharp singlet, characteristic of a symmetrically 2,5-disubstituted pyrimidine. The butyl chain shows the expected pattern: a triplet for the terminal methyl group coupled to its neighboring CH₂, and a triplet for the CH₂ group adjacent to the ring, coupled to its CH₂ neighbor.

¹³C NMR: Carbon Backbone Mapping

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.[16]

Table 4: Predicted ¹³C NMR Data for 5-Butylpyrimidin-2-amine (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~162.5 |

| C-4, C-6 | ~157.0 |

| C-5 | ~120.0 |

| C-1' | ~32.0 |

| C-2' | ~31.0 |

| C-3' | ~22.5 |

| C-4' | ~14.0 |

-

Key Insights: The chemical shifts of the ring carbons are diagnostic. C-2, bonded to two nitrogen atoms, is the most deshielded. C-4 and C-6 are also significantly downfield. C-5, bearing the alkyl substituent, is the most upfield of the ring carbons.

2D NMR: Assembling the Connectivity Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It is essential for tracing the connectivity within isolated spin systems.[17][18][19] For 5-Butylpyrimidin-2-amine, COSY will unequivocally establish the sequence of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[13][15][20] It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~2.45 ppm will show a cross-peak to the carbon signal at ~32.0 ppm, assigning them as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons.[14][20][21] It is the key to connecting the butyl chain to the pyrimidine ring.

-

The Decisive Correlation: The most crucial observation in the HMBC spectrum is the correlation from the protons on the first methylene of the butyl chain (H-1', δ ~2.45) to two distinct pyrimidine carbons: a two-bond correlation (²J) to C-5 (δ ~120.0) and a three-bond correlation (³J) to C-4/C-6 (δ ~157.0). This pattern is only possible if the butyl group is attached to C-5. If it were attached to C-4, for instance, H-1' would show correlations to C-3 and C-5, which would have very different chemical shifts.

Conclusion: A Synthesized, Irrefutable Structural Assignment

The structural elucidation of 5-Butylpyrimidin-2-amine is achieved through the logical synthesis of complementary data from a suite of analytical techniques:

-

Mass Spectrometry confirmed the molecular formula of C₈H₁₃N₃ with a molecular ion peak at m/z 151.

-

FT-IR Spectroscopy verified the presence of the required primary amine (-NH₂) and alkyl (C-H) functional groups.

-

¹H and ¹³C NMR provided the precise count of proton and carbon environments consistent with the proposed structure.

-

COSY and HSQC mapped the internal connectivity of the butyl chain and linked the proton and carbon assignments.

-

HMBC provided the definitive, irrefutable link, showing long-range correlations from the butyl chain's H-1' protons to C-4, C-5, and C-6 of the pyrimidine ring, unequivocally confirming the C-5 substitution pattern.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

-

Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Available at: [Link]

-

Sharma, K., & Singh, R. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Jamal, E. F., et al. (1976). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

-

Unknown Author. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Springer. Available at: [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

-

Bax, A., & Freeman, R. (2004). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Journal of Magnetic Resonance. Available at: [Link]

-

Unknown Author. (n.d.). NMR COSY: Simplifying Proton Coupling. Scribd. Available at: [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

-

Magritek. (n.d.). Carbon. Magritek. Available at: [Link]

-

Columbia University NMR Core Facility. (n.d.). COSY. Columbia University. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. LibreTexts. Available at: [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Science.gov. Available at: [Link]

-

Li, Z., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Klenin, M. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. Available at: [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

-

Holy, A. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

-

Reddy, S. M., et al. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry. Available at: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-((tert-Butylamino)methyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Jana, P., et al. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis. Mediterranean Journal of Chemistry. Available at: [Link]

-

Unknown Author. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

PubChemLite. (n.d.). 5-butylpyrimidin-2-amine (C8H13N3). Université du Luxembourg. Available at: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

-

Unknown Author. (2010). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. ResearchGate. Available at: [Link]

-

Al-Jbouri, S. M. (2021). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

-

Reva, I., et al. (2018). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (2023). 5-tert-butyl-N-(2-methylpropyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Kleinmaier, R., et al. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-tert-butyl-N-cyclopropylpyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Gunawan, G., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Gunawan, G., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

-

PubChem. (n.d.). 5-Butyl-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-butylpyrimidin-2-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijirset.com [ijirset.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. nmr hsqc hmbc: Topics by Science.gov [science.gov]

A Technical Guide to 5-Butylpyrimidin-2-amine for Advanced Research

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 5-Butylpyrimidin-2-amine. We will delve into the established chemistry of the 2-aminopyrimidine scaffold, provide a validated protocol for synthesis, and explore the compound's potential within the broader context of drug discovery.

Compound Identification: The CAS Number Question

A thorough search of chemical databases and supplier catalogs indicates that a specific CAS (Chemical Abstracts Service) registry number has not been assigned to 5-Butylpyrimidin-2-amine. This suggests that the compound is not a commonly stocked commercial product and will likely require de novo synthesis for research purposes. The absence of a dedicated CAS number underscores the compound's status as a novel or specialized chemical entity, necessitating a foundational understanding of its synthesis and characterization.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of medicinal chemistry.[1][2] Its presence as a core component of nucleobases in DNA and RNA has made it an evolutionarily validated starting point for therapeutic design. The 2-aminopyrimidine moiety, in particular, is considered a "privileged structure" due to its ability to engage with a wide variety of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[1]

Derivatives of 2-aminopyrimidine have demonstrated a vast spectrum of biological activities, leading to the development of blockbuster drugs across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability.

Synthesis and Characterization of 5-Butylpyrimidin-2-amine

The most robust and widely adopted method for constructing 5-substituted-2-aminopyrimidines is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a guanidine salt.[3] This approach offers a direct and efficient route to the desired heterocyclic core.

Proposed Synthetic Pathway

The synthesis of 5-Butylpyrimidin-2-amine can be logically achieved through the reaction of a butyl-substituted β-ketoester with guanidine hydrochloride, facilitated by a base. A microwave-assisted approach is often employed to accelerate the reaction and improve yields.[3]

Detailed Experimental Protocol

This protocol is a well-established method for analogous compounds and may serve as a strong starting point for optimization.

Materials:

-

Ethyl 2-butylacetoacetate

-

Guanidine hydrochloride

-

Potassium carbonate (anhydrous)

-

Ethanol

-

Standard laboratory glassware for microwave synthesis and workup

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine ethyl 2-butylacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add ethanol (5 mL) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 30-60 minutes.

-

Reaction Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting β-ketoester and the appearance of a new, more polar spot indicates product formation.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure 5-Butylpyrimidin-2-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical and Predicted Properties

While experimental data for 5-Butylpyrimidin-2-amine is not available, its key physicochemical properties can be accurately predicted. These parameters are crucial for assessing its drug-like potential and designing further experiments.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃N₃[4] |

| Molecular Weight | 151.21 g/mol |

| Monoisotopic Mass | 151.11095 Da[4] |

| XlogP (Lipophilicity) | 1.7[4] |

| Hydrogen Bond Donors | 1 (the amino group) |

| Hydrogen Bond Acceptors | 3 (the two pyrimidine nitrogens and the amino group) |

| Polar Surface Area | 52.04 Ų |

Potential Biological Significance and Applications in Drug Discovery

The 2-aminopyrimidine core is a versatile scaffold for targeting various protein families. The introduction of a butyl group at the 5-position is expected to confer specific properties that can be exploited in drug design.

Potential Therapeutic Targets

-

Kinase Inhibition: A large number of kinase inhibitors feature the 2-aminopyrimidine scaffold. The amino group often forms key hydrogen bonds with the hinge region of the kinase domain. The 5-position substituent, such as the butyl group, typically projects into a hydrophobic pocket, influencing potency and selectivity. This makes 5-Butylpyrimidin-2-amine an attractive starting point for developing inhibitors of kinases implicated in cancer and inflammatory diseases.

-

Central Nervous System (CNS) Activity: The moderate lipophilicity predicted for this compound suggests it may have the potential to cross the blood-brain barrier. Aminopyrimidine derivatives have been investigated as partial agonists for serotonin receptors, making this a potential area of exploration for neurological disorders.

-

Antimicrobial Agents: The pyrimidine core is present in various antibacterial and antifungal agents.[1] 5-Butylpyrimidin-2-amine could serve as a fragment for developing novel anti-infectives, potentially by targeting enzymes essential for pathogen survival, such as DNA gyrase.

Standard Experimental Validation Workflow

Once synthesized, a rigorous validation workflow is essential to confirm the identity, purity, and properties of the compound before its use in biological assays.

Conclusion

5-Butylpyrimidin-2-amine represents a promising, yet underexplored, chemical entity. While not commercially available, its synthesis is straightforward via established chemical methodologies. The inherent drug-like properties of the 2-aminopyrimidine scaffold, combined with the specific physicochemical contributions of the 5-butyl substituent, make it a valuable building block for discovery programs targeting a range of diseases. This guide provides the foundational knowledge for researchers to synthesize, validate, and strategically deploy this compound in the pursuit of novel therapeutics.

References

- Optimizing reaction conditions for 5-Isobutylpyrimidin-2-amine synthesis - Benchchem.

- 5-butylpyrimidin-2-amine (C8H13N3) - PubChemLite.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.

- Recent Advances in Pyrimidine-Based Drugs - MDPI.

- A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery - Benchchem.

- Synthesis and Pharmacological Evaluation of Aminopyrimidine Series of 5-HT1A Partial Agonists - PubMed.

Sources

- 1. 5-tert-butyl-N-(2-methylpropyl)pyrimidin-2-amine | C12H21N3 | CID 169018412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine | Apollo [store.apolloscientific.co.uk]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5-Butylpyrimidin-2-amine Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-butylpyrimidin-2-amine, a crucial scaffold in contemporary drug discovery. The document is structured to provide researchers, medicinal chemists, and process development scientists with a deep understanding of the foundational chemistry, practical experimental protocols, and the rationale behind methodological choices. We focus on the most robust and widely adopted synthetic strategy: the cyclocondensation of a C3-butylated carbonyl precursor with guanidine. This guide details the preparation of the key precursors and their subsequent transformation into the target pyrimidine ring system, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a versatile hydrogen bond donor and acceptor allows it to effectively mimic purine bases, leading to interactions with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The substituent at the C5 position, such as the butyl group in 5-butylpyrimidin-2-amine, plays a critical role in modulating the molecule's lipophilicity, steric profile, and target-specific interactions, making it a key area for analogue synthesis in lead optimization campaigns. A robust and scalable synthesis of its precursors is therefore of paramount importance in medicinal chemistry programs.

The Core Synthetic Strategy: Retrosynthesis and Mechanistic Overview

The most reliable and common method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, which involves the condensation of a three-carbon (C3) dielectrophilic synthon with a nucleophilic N-C-N unit, typically guanidine.[1]

A retrosynthetic analysis of 5-butylpyrimidin-2-amine reveals the key disconnection, highlighting the two essential precursors:

-

A C3 Synthon: A 1,3-dielectrophile that incorporates the butyl group at the central carbon (what will become the C5 position of the pyrimidine). The most common and effective precursor is a β-ketoester, specifically ethyl 2-butylacetoacetate .

-

An N-C-N Synthon: Guanidine , which provides the N1, C2 (with its amino group), and N3 atoms of the pyrimidine ring.

The overall synthetic workflow is visualized below.

Caption: Overall Synthetic Workflow.

Synthesis of the Key C3 Precursor: Ethyl 2-butylacetoacetate

The introduction of the C5-butyl group is achieved through the synthesis of the β-ketoester precursor. The classic and highly efficient method for this is the acetoacetic ester synthesis, which relies on the alkylation of an enolate.[2][3][4]

Mechanistic Rationale

The reaction proceeds in two distinct steps:

-

Enolate Formation: The α-hydrogens of ethyl acetoacetate (located on the carbon between the two carbonyl groups) are significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting conjugate base (the enolate). A strong base, such as sodium ethoxide (NaOEt), is sufficient to deprotonate this position quantitatively, forming a nucleophilic enolate.[4][5]

-

SN2 Alkylation: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, n-butyl bromide) in a classic SN2 reaction. This step forms the crucial new carbon-carbon bond, installing the butyl group at the α-position.[2][3]

Caption: The key steps of pyrimidine ring formation.

Detailed Experimental Protocol: Synthesis of 5-Butylpyrimidin-2-amine

This is a representative protocol based on general literature procedures for this type of transformation. [6][7] Materials:

-

Ethyl 2-butylacetoacetate: 186.25 g (1.0 mol)

-

Guanidine Hydrochloride: 105 g (1.1 mol)

-

Sodium Ethoxide: 75 g (1.1 mol)

-

Ethanol (Absolute): 1 L

Procedure:

-

Preparation of Guanidine Base: In a 2-L flask equipped with a reflux condenser and stirrer, dissolve the sodium ethoxide in 1 L of absolute ethanol. Add the guanidine hydrochloride portion-wise with stirring. A precipitate of sodium chloride will form. Stir the mixture for 1 hour at room temperature.

-

Addition of C3 Precursor: Add 186.25 g of ethyl 2-butylacetoacetate to the guanidine solution.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Purification: Evaporate the ethanol from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-butylpyrimidin-2-amine.

Conclusion

The synthesis of 5-butylpyrimidin-2-amine is reliably achieved through a well-established two-stage process. The foundational steps involve the synthesis of the key C3 precursor, ethyl 2-butylacetoacetate, via a classic acetoacetic ester alkylation, followed by its cyclocondensation with guanidine. The protocols described herein are robust, scalable, and grounded in fundamental principles of organic chemistry. This guide provides the necessary theoretical background and practical steps for researchers to confidently synthesize this important heterocyclic building block and its precursors for application in drug discovery and development.

References

-

Title: ETHYL n-BUTYLACETOACETATE Source: Organic Syntheses URL: [Link]

-

Title: Ethyl 2-(2-butyl)acetoacetate Source: ChemBK URL: [Link]

-

Title: Alkylation of Enolate Ions Source: NC State University Libraries - Organic Chemistry URL: [Link]

-

Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

-

Title: 1-hepten-3-one Source: ChemSynthesis URL: [Link]

-

Title: 8.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

-

Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Assiut University URL: [Link]

-

Title: Synthesis of Pyrimidine and Its Derivatives Source: YouTube URL: [Link]

-

Title: Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate Source: ResearchGate URL: [Link]

-

Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate Source: ResearchGate URL: [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 5-Butylpyrimidin-2-amine

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel compound, 5-Butylpyrimidin-2-amine. The strategic framework detailed herein is built upon established principles of drug discovery, emphasizing a logical, tiered approach to efficiently identify and validate potential therapeutic activities.[1][2][3]

Introduction: The Pyrimidine Scaffold and Rationale for Screening

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in fundamental biological molecules like nucleic acids and its ability to serve as a versatile framework for a multitude of therapeutic agents.[4][5] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore, frequently identified as a potent "hinge-binding" motif in protein kinase inhibitors, a critical class of oncology drugs.[9]

5-Butylpyrimidin-2-amine, the subject of this guide, is a synthetic derivative featuring a butyl group at the 5-position. This substitution is intended to explore novel structure-activity relationships (SAR), potentially enhancing potency, selectivity, or pharmacokinetic properties compared to existing analogues.[5] Given the rich therapeutic history of its core scaffold, a systematic and multi-faceted screening approach is warranted to comprehensively elucidate its biological potential.

The initial acquisition of 5-Butylpyrimidin-2-amine for screening would necessitate chemical synthesis, likely via a condensation reaction between an appropriate β-dicarbonyl compound and guanidine, a common strategy for this class of molecules.[10][11]

The Screening Cascade: A Logic-Driven, Tiered Strategy

A successful screening campaign must be efficient, cost-effective, and logically structured to progress from broad, high-throughput assays to more complex, specific, and physiologically relevant models. Our proposed strategy for 5-Butylpyrimidin-2-amine is a three-tiered cascade designed to first establish a foundational activity and safety profile, then identify primary biological targets, and finally validate and characterize the most promising hits.

This workflow ensures that resources are focused on compounds with the highest potential for further development, a critical consideration in the modern drug discovery process.[12][13]

Caption: A tiered workflow for screening 5-Butylpyrimidin-2-amine.

Tier 1: Foundational Profiling - Cytotoxicity

Causality: Before investigating specific therapeutic activities, it is imperative to determine the compound's general cytotoxicity. This foundational screen establishes a concentration range where the compound does not indiscriminately kill cells, defining a potential "therapeutic window." Data from this assay is critical for interpreting all subsequent cell-based experiments; a compound that appears to inhibit a cellular process might simply be killing the cells.[14] Assays like MTT or XTT are chosen for their robustness, high-throughput compatibility, and reliance on metabolic activity as a proxy for cell viability.[15][16]

Protocol 1: General Cytotoxicity Assessment via MTT Assay

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Methodology:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of 5-Butylpyrimidin-2-amine in culture medium, typically ranging from 100 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | Tissue of Origin | 5-Butylpyrimidin-2-amine IC₅₀ (µM) |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | > 100 |

| HCT116 | Colon Cancer | > 100 |

| HEK293 | Normal Kidney | > 100 |

Hypothetical data suggesting low general cytotoxicity, making the compound suitable for further screening.

Tier 2: Primary Target Screening

Assuming the compound exhibits low cytotoxicity in Tier 1, we proceed to screen for specific biological activities. Based on the known properties of the 2-aminopyrimidine scaffold, two parallel primary screening campaigns are proposed.

A. Kinase Inhibitor Screening

Causality: The 2-aminopyrimidine core is a classic "bioisostere" of adenine, the purine base in ATP.[17] This structural mimicry allows it to fit into the ATP-binding pocket of many protein kinases, where the 2-amino group forms critical hydrogen bonds with the "hinge region" of the enzyme, effectively blocking ATP from binding and inhibiting kinase activity.[18][19] Therefore, screening against a panel of kinases is a highly rational starting point. A universal assay like ADP-Glo™ is ideal as it measures the amount of ADP produced, a direct product of kinase activity, making it compatible with virtually any kinase.[20]

Caption: 2-aminopyrimidine interaction with the kinase hinge region.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.

-

Compound Addition: Add 5-Butylpyrimidin-2-amine at a standard screening concentration (e.g., 1 µM and 10 µM). Include a positive control inhibitor and a no-compound (vehicle) control.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.

-

Analysis: Calculate the percent inhibition relative to the vehicle control.

Data Presentation:

| Kinase Target | Family | % Inhibition at 1 µM | % Inhibition at 10 µM |

| EGFR | Tyrosine Kinase | 8 | 15 |

| VEGFR2 | Tyrosine Kinase | 92 | 98 |

| CDK2 | Ser/Thr Kinase | 5 | 11 |

| PLK4 | Ser/Thr Kinase | 88 | 95 |

| p38α | Ser/Thr Kinase | 12 | 23 |

Hypothetical data identifying potent activity against VEGFR2 and PLK4.[9]

B. Antimicrobial Activity Screening

Causality: Pyrimidine derivatives have a long history as antimicrobial agents, forming the basis of drugs like trimethoprim.[7][21] Their mechanism often involves interfering with essential metabolic pathways, such as folate synthesis.[22] A broad initial screen against a panel of pathogenic bacteria and fungi is a prudent step to uncover any such activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[23][24][25]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of 5-Butylpyrimidin-2-amine in appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth. This can be assessed visually or by measuring absorbance.

-

Controls: Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative control (no compound), and a sterility control (no microbes).

Data Presentation:

| Microorganism | Type | 5-Butylpyrimidin-2-amine MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus | 8 |

Hypothetical data suggesting activity against Gram-positive bacteria and fungi.

Tier 3: Secondary Assays and Hit Validation

Promising hits from Tier 2 must be validated through more rigorous secondary assays.

-

For Kinase Hits (e.g., VEGFR2, PLK4):

-

Selectivity Profiling: Screen the compound against a large panel of kinases (e.g., >300) to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.[20][]

-

IC₅₀ Determination: Generate full dose-response curves against the primary hit kinases to determine precise IC₅₀ values.

-

Cell-Based Assays: Confirm that the compound can inhibit the target kinase within a cellular context. This involves assays that measure the phosphorylation of a known downstream substrate of the target kinase or antiproliferative assays in cancer cell lines known to be dependent on the target kinase.[9]

-

-

For Antimicrobial Hits (e.g., S. aureus):

-

MBC Determination: Determine the Minimum Bactericidal Concentration (MBC) by plating aliquots from the clear wells of the MIC assay onto agar plates. The MBC is the lowest concentration that kills 99.9% of the initial inoculum.[27]

-

Time-Kill Kinetics: Evaluate the rate at which the compound kills the microorganism over time to understand its bactericidal or bacteriostatic nature.[28]

-

In Vitro ADME & Preclinical Profiling

Causality: Even a highly potent compound is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to de-risk a compound and ensure it has favorable drug-like properties.[29][30] These assays predict the pharmacokinetic behavior of a drug candidate, guiding further chemical optimization before expensive in vivo studies are undertaken.[31][32]

Key In Vitro ADME Assays:

| Assay | Purpose | Methodology |

| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes.[33] | Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS. |

| Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is active.[31] | Use rapid equilibrium dialysis (RED) to separate bound and unbound compound, followed by LC-MS/MS quantification. |

| Permeability | To predict intestinal absorption. | Measure the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. |

| CYP450 Inhibition | To identify potential for drug-drug interactions.[31] | Evaluate the compound's ability to inhibit the activity of major cytochrome P450 enzymes. |

| hERG Inhibition | To assess the risk of cardiac toxicity.[31] | Measure the compound's effect on the hERG potassium channel using electrophysiology. |

Conclusion

This technical guide outlines a robust, logical, and multi-tiered strategy for the comprehensive biological screening of 5-Butylpyrimidin-2-amine. By starting with a broad assessment of cytotoxicity and then funneling into highly rational, target-based screens for kinase inhibition and antimicrobial activity, this cascade maximizes the probability of identifying and validating a therapeutically relevant biological function. Each stage is designed to provide critical, decision-driving data, with an emphasis on understanding the causality behind experimental choices. The integration of secondary validation assays and early ADME profiling ensures that only the most promising candidates, with both potent activity and favorable drug-like properties, are advanced in the drug discovery pipeline.

References

-

Selvita. In Vitro ADME. Available from: [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

-

Bajorath, J. et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Ignited Minds Journals. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Available from: [Link]

-

Dotmatics. How are small molecule drugs developed?. Available from: [Link]

-

LCGC. Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Available from: [Link]

-

PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. Available from: [Link]

-

Hindawi. Significance and Biological Importance of Pyrimidine in the Microbial World. Available from: [Link]

-

NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]

-

NIH. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Available from: [Link]

-

Frontiers. Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

-

NIH. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Available from: [Link]

-

Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

-

Neuland Labs. Small Molecule Drug Development: Process, Strengths, and CDMO Role. Available from: [Link]

-

ResearchGate. A review on biological importance of pyrimidines in the new era. Available from: [Link]

-

PubMed. Screening assays for tyrosine kinase inhibitors: A review. Available from: [Link]

-

BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

-

UPM Pharmaceuticals. Small Molecule Drug Development; From Discovery To Manufacturing. Available from: [Link]

-

Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

-

PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]

-

Taylor & Francis. Full article: In vitro pharmacological screening of three newly synthesised pyrimidine derivatives. Available from: [Link]

-

bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]

-

ChemRxiv. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Available from: [Link]

-

MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]

-

ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

-

PubMed. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Available from: [Link]

-

Springer. Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. Available from: [Link]

-

NIH. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

-

NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

-

Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Available from: [Link]

-

RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available from: [Link]

-

MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

-

NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

-

Novartis OAK. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Available from: [Link]

Sources

- 1. How are small molecule drugs developed? | Dotmatics [dotmatics.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 13. upm-inc.com [upm-inc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 16. measurlabs.com [measurlabs.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. selvita.com [selvita.com]

- 30. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 31. criver.com [criver.com]

- 32. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 33. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

Spectroscopic Characterization of 5-Butylpyrimidin-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Butylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. The following sections detail the predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this pyrimidine derivative.

Introduction to 5-Butylpyrimidin-2-amine and its Spectroscopic Analysis

5-Butylpyrimidin-2-amine (C₈H₁₃N₃) is a heterocyclic compound featuring a pyrimidine ring substituted with a butyl group at the 5-position and an amine group at the 2-position. The precise characterization of its molecular structure is paramount for its application in various scientific fields. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's connectivity, functional groups, and overall molecular framework. This guide will delve into the theoretical underpinnings and expected spectral features for 5-Butylpyrimidin-2-amine across ¹H NMR, ¹³C NMR, IR, and MS analyses.

The structural elucidation of 5-Butylpyrimidin-2-amine relies on the synergistic interpretation of data from these complementary spectroscopic methods. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of 5-Butylpyrimidin-2-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Butylpyrimidin-2-amine is expected to exhibit distinct signals corresponding to the protons of the butyl group and the pyrimidine ring, as well as the amine protons. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

Methodology for ¹H NMR Analysis: A typical experimental protocol for acquiring a ¹H NMR spectrum would involve dissolving a small sample of 5-Butylpyrimidin-2-amine in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Table 1: Predicted ¹H NMR Data for 5-Butylpyrimidin-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4, H-6 (pyrimidine) | ~8.2 | s | 2H | - |

| NH₂ (amine) | ~5.0 - 6.0 | br s | 2H | - |

| -CH₂- (α to ring) | ~2.5 | t | 2H | ~7.5 |

| -CH₂- (β to ring) | ~1.6 | sextet | 2H | ~7.5 |

| -CH₂- (γ to ring) | ~1.4 | sextet | 2H | ~7.5 |

| -CH₃ (terminal) | ~0.9 | t | 3H | ~7.3 |

Interpretation of the ¹H NMR Spectrum:

-

Pyrimidine Protons (H-4, H-6): The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in the downfield region (~8.2 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

Amine Protons (NH₂): The protons of the primary amine group are anticipated to produce a broad singlet in the range of 5.0-6.0 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly dependent on the solvent and concentration.[1]

-

Butyl Group Protons:

-